molecular formula C13H18NO7P B14493540 Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate CAS No. 63509-19-3

Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate

Cat. No.: B14493540
CAS No.: 63509-19-3
M. Wt: 331.26 g/mol
InChI Key: KQODHRRBWGENED-UHFFFAOYSA-N
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Description

Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is an organic compound that features a benzodioxole ring, a nitro group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)-2-nitroethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted benzodioxole derivatives.

    Hydrolysis: Formation of the corresponding phosphonic acid.

Scientific Research Applications

Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The benzodioxole ring may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl [1-(2H-1,3-benzodioxol-5-ylamino)methylene]malonate: Similar structure but with an amino group instead of a nitro group.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Lacks the nitro and phosphonate groups.

    (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a piperidine ring and a different functional group arrangement.

Uniqueness

Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is unique due to the presence of both a nitro group and a phosphonate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

63509-19-3

Molecular Formula

C13H18NO7P

Molecular Weight

331.26 g/mol

IUPAC Name

5-(1-diethoxyphosphoryl-2-nitroethyl)-1,3-benzodioxole

InChI

InChI=1S/C13H18NO7P/c1-3-20-22(17,21-4-2)13(8-14(15)16)10-5-6-11-12(7-10)19-9-18-11/h5-7,13H,3-4,8-9H2,1-2H3

InChI Key

KQODHRRBWGENED-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)OCC

Origin of Product

United States

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